Acetyl Tetrapeptide-9 is classified as a cosmetic ingredient and is synthesized through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide structure. Its primary applications are found within the cosmetic industry, particularly in anti-aging products aimed at improving skin texture and elasticity.
The synthesis of Acetyl Tetrapeptide-9 typically involves solid-phase peptide synthesis. This method allows for the construction of peptides by attaching amino acids to a solid support, followed by sequential coupling reactions. The specific sequence for Acetyl Tetrapeptide-9 is Ac-Gln-Asp-Val-His-OH.
The molecular formula for Acetyl Tetrapeptide-9 is C18H28N4O6, with a molecular weight of approximately 392.44 g/mol. The structure consists of four amino acids linked by peptide bonds, with an acetyl group at the N-terminus. The specific sequence can be represented as:
This structure allows Acetyl Tetrapeptide-9 to interact effectively with fibroblast receptors, enhancing its biological activity.
Acetyl Tetrapeptide-9 primarily undergoes peptide bond formation and hydrolysis reactions during its synthesis. It does not engage in oxidation or reduction reactions due to the stability of its peptide bonds.
The mechanism by which Acetyl Tetrapeptide-9 exerts its effects involves binding to specific receptors on fibroblast membranes. This interaction stimulates fibroblast activity, leading to increased synthesis of lumican and collagen type I, both critical components of the extracellular matrix.
Clinical studies have shown that treatments incorporating this peptide result in thicker and firmer skin after consistent application over several months.
Acetyl Tetrapeptide-9 has several applications across different fields:
Lumican, a class II small leucine-rich proteoglycan (SLRP), serves as the primary molecular target for Acetyl Tetrapeptide-9 in dermal restructuring. This proteoglycan core protein (approximately 40 kDa with 338 amino acid residues) features a horseshoe-shaped tertiary structure with leucine-rich repeat domains that facilitate precise interactions with collagen fibrils [9] [10]. Lumican's core structure comprises four domains: (1) a signal peptide directing endoplasmic reticulum localization, (2) a negatively charged N-terminal domain containing sulfotyrosine residues, (3) central leucine-rich repeats (consensus sequence LXXLXLXXNXLSXL), and (4) a carboxyl terminal domain with disulfide-bonded cysteine residues essential for collagen binding [9]. In physiological conditions, lumican regulates collagen fibril diameter and spacing by binding to collagen type I fibrils at specific intervals—approximately every 65 nm along the fibrillar axis—to sterically limit fibril fusion and promote uniform fibril diameters of 40-60 nm [9] [10]. This organization is critical for maintaining tissue transparency in the cornea and tensile strength in the dermis [9].
Acetyl Tetrapeptide-9 upregulates lumican synthesis through fibroblast signaling pathways, with in vitro studies demonstrating a 115% increase in lumican expression compared to untreated controls [1]. The peptide activates cell surface receptors (potentially TLRs or integrins) on dermal fibroblasts, triggering intracellular signaling cascades that enhance LUM gene transcription [9]. Post-translationally, lumican undergoes extensive glycosylation including keratan sulfate (KS) chain attachment at four asparagine residues within the leucine-rich repeat region, a process potentially modulated by peptide activity [9] [10]. The functional outcome of lumican upregulation manifests as:
Table 1: Core Functions of Lumican in Dermal Extracellular Matrix
Structural Domain | Biochemical Characteristics | Functional Role in Dermis |
---|---|---|
N-terminal domain | Sulfated tyrosine residues; disulfide-bonded cysteines | Collagen binding initiation; ECM protein interactions |
Leucine-rich repeats | 10 tandem repeats (LXXLXLXXNXLSXL); KS attachment sites | Collagen interfibrillar spacing regulation; fibril diameter control |
C-terminal domain | Two conserved cysteines forming disulfide loop | Collagen fibril stabilization; matrix structural integrity |
Acetyl Tetrapeptide-9 demonstrates targeted bioactivity on dermal fibroblasts—the primary cellular effectors of ECM synthesis—through proteoglycan-mediated signaling pathways. The peptide enhances fibroblast proliferation rates by approximately 25-30% in cultured human dermal fibroblasts according to in vitro analyses [3]. This proliferative effect occurs concomitantly with increased synthesis of essential ECM components beyond lumican, including:
The molecular mechanism involves peptide binding to fibroblast surface receptors (potentially receptor tyrosine kinases or G-protein coupled receptors), activating downstream mitogen-activated protein kinase (MAPK) pathways that culminate in transcription factor phosphorylation [1] [6]. This signaling cascade enhances expression of genes encoding ECM components through promoter activation. Additionally, Acetyl Tetrapeptide-9 modulates the fibroblast secretome by increasing transforming growth factor-beta (TGF-β) bioavailability [1]. TGF-β then acts in an autocrine/paracrine manner to stimulate further collagen production while simultaneously downregulating matrix metalloproteinase (MMP) expression—particularly MMP-1 and MMP-3—by approximately 30-35%, thus creating a net anabolic environment favorable for ECM accumulation [1] [6].
Table 2: Research Findings on Acetyl Tetrapeptide-9 Effects on Fibroblasts and Matrix Components
Parameter Assessed | Experimental System | Quantitative Change | Functional Significance |
---|---|---|---|
Fibroblast proliferation | In vitro human dermal fibroblast culture | ↑ 25-30% | Increased cellular capacity for ECM production |
Lumican synthesis | Fibroblast culture/immunoassay | ↑ 115% vs. control | Enhanced collagen fibrillogenesis regulation |
Hyaluronic acid production | In vitro assay | ↑ ~40% | Improved tissue hydration and turgor |
MMP-1 expression | Tissue culture zymography | ↓ 30-35% | Reduced collagen degradation |
The ultimate functional outcome of Acetyl Tetrapeptide-9 activity manifests as comprehensive extracellular matrix reorganization driven predominantly by enhanced collagen type I biosynthesis. As the most abundant structural protein in human dermis (constituting approximately 80-90% of dermal collagen), collagen type I provides the fundamental tensile strength and scaffolding for other matrix components [1] [4]. Acetyl Tetrapeptide-9 stimulates collagen type I synthesis through a dual mechanism:
Biomechanically, these molecular changes translate to measurable improvements in dermal architecture. Clinical biopsy studies using immunohistochemical staining demonstrate a 35-40% increase in dermal collagen density after sustained peptide application [1]. Histologically, this manifests as:
These microarchitectural modifications produce clinically relevant macro-scale effects including a 30% improvement in skin firmness (measured via cutometry) and a 25% reduction in wrinkle depth (quantified by 3D topographic analysis) [1] [7]. The restructured ECM exhibits greater resilience to mechanical deformation and improved hydration retention capacity due to concomitant GAG increases, creating a self-reinforcing matrix stabilization loop [3] [6].
Table 3: Collagen-Related Peptides in Cosmetic Science
Peptide Designation | Trade Name | Primary Collagen Target | Key Mechanism |
---|---|---|---|
Acetyl Tetrapeptide-9 | Dermican®/Replexium® | Collagen type I | Lumican synthesis stimulation |
Palmitoyl Pentapeptide-4 | Matrixyl® | Collagen I/III | ECM component synthesis |
Tripeptide-10 Citrulline | Decorinyl™ | Collagen I | Decorin-like fibrillogenesis regulation |
Palmitoyl Tripeptide-5 | Syn®-Coll | Collagen I | TGF-β stimulation |
Synthesis of Mechanistic Pathways
The dermal remodeling activity of Acetyl Tetrapeptide-9 emerges from its coordinated actions across multiple structural hierarchies—from molecular signaling to macromolecular assembly. The peptide initiates its activity at the cellular level through fibroblast receptor interactions that simultaneously upregulate collagen type I biosynthesis and lumican production [1] [9]. At the macromolecular level, the increased lumican availability ensures proper collagen fibril nucleation, diameter control (40-60 nm), and interfibrillar spacing (approximately 55 nm), creating an optimally organized matrix [9] [10]. Concomitant increases in elastin, GAGs, and other proteoglycans further stabilize this network through electrostatic interactions and water-binding capacity [3]. Crucially, the peptide-induced reduction in MMP expression preserves newly synthesized collagen from degradation, shifting the ECM balance toward net accumulation [1] [6]. This multi-targeted approach—enhancing structural protein synthesis while optimizing their supramolecular organization—distinguishes Acetyl Tetrapeptide-9 from single-mechanism peptides and establishes its functional role as a comprehensive dermal restructuring agent capable of reversing key aspects of intrinsic and photoaged skin.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7